6-Methoxypyridine-2-sulfonyl chloride
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Overview
Description
6-Methoxypyridine-2-sulfonyl chloride is an organic compound with the molecular formula C6H6ClNO3S and a molecular weight of 207.63 g/mol . It is a sulfonyl chloride derivative of methoxypyridine, characterized by the presence of a methoxy group at the 6-position and a sulfonyl chloride group at the 2-position of the pyridine ring . This compound is widely used in organic synthesis and various chemical reactions due to its reactivity and functional group compatibility.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxypyridine-2-sulfonyl chloride typically involves the sulfonylation of 6-methoxypyridine. One common method includes the reaction of 6-methoxypyridine with chlorosulfonic acid, followed by the addition of thionyl chloride to introduce the sulfonyl chloride group . The reaction conditions often require controlled temperatures and anhydrous environments to prevent hydrolysis and ensure high yields.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to maintain consistency and purity. The compound is then purified through distillation or recrystallization techniques to achieve the desired quality for commercial use .
Chemical Reactions Analysis
Types of Reactions: 6-Methoxypyridine-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction: While less common, it can also undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Oxidation and Reduction: Specific oxidizing or reducing agents are used depending on the desired transformation.
Major Products: The major products formed from these reactions depend on the nucleophile used. For example, reaction with an amine yields a sulfonamide, while reaction with an alcohol produces a sulfonate ester .
Scientific Research Applications
6-Methoxypyridine-2-sulfonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Methoxypyridine-2-sulfonyl chloride involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of sulfonamide, sulfonate ester, or other derivatives . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
6-Methoxypyridine-3-sulfonyl chloride: Similar in structure but with the sulfonyl chloride group at the 3-position.
6-Methoxypyridine-4-sulfonyl chloride: Another structural isomer with the sulfonyl chloride group at the 4-position.
Uniqueness: 6-Methoxypyridine-2-sulfonyl chloride is unique due to its specific positioning of the sulfonyl chloride group, which influences its reactivity and the types of reactions it can undergo. This positional specificity allows for selective functionalization in organic synthesis, making it a valuable reagent in various chemical transformations .
Properties
IUPAC Name |
6-methoxypyridine-2-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO3S/c1-11-5-3-2-4-6(8-5)12(7,9)10/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKOAQFXWRFFJQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=CC=C1)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1055307-65-7 |
Source
|
Record name | 6-methoxypyridine-2-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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